Cas no 5343-01-1 (2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone)
![2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone structure](https://www.kuujia.com/scimg/cas/5343-01-1x500.png)
5343-01-1 structure
Product name:2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone Chemical and Physical Properties
Names and Identifiers
-
- 2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
- 1,4,6,9-Tetraoxo-perhydropyridazo(1,2-a)pyridazine
- Tetrahydro-pyridazino[1,2-a]pyridazin-1,4,6,9-tetraon
- NSC3694
- AC1L595M
- AR-1L6436
- AC1Q6FXI
- AG-K-88498
- tetrahydro-pyridazino[1,2-a]pyridazine-1,4,6,9-tetraone
- 1,6-Diazabicyclo<
- 4.4.0>
- decan-2,5,7,10-tetraon
- Perhydro-1,4,6,9-tetraketo-pyridazo<
- 1,2-a>
- pyridazin
- Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone
- Perhydro-pyridazino<
- -pyridazin-1,4,6,9-tetron
- Perhydro-1,4,6,9-tetraketopyridazo<
- 1,4,6,9-Tetraoxo-perhydropyridazo(1,2-a)pyridazine; Tetrahydro-pyridazino[1,2-a]pyridazin-1,4,6,9-tetraon; NSC3694; AC1L595M; AR-1L6436; AC1Q6FXI; AG-K-88498; tetrahydro-pyridazino[1,2-a]pyridazine-1,4,6,9-tetraone; 1,6-Diazabicyclo< 4.4.0> decan-2,5,7,10-tetraon; Perhydro-1,4,6,9-tetraketo-pyridazo< 1,2-a> pyridazin; Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone; Perhydro-pyridazino< 1,2-a> -pyridazin-1,4,6,9-
- HAUMWXGOTYKNHZ-UHFFFAOYSA-N
- Tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone #
- DTXSID90277724
- 5343-01-1
- NSC-3694
-
- Inchi: InChI=1S/C8H8N2O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H2
- InChI Key: HAUMWXGOTYKNHZ-UHFFFAOYSA-N
- SMILES: C1CC(=O)N2C(=O)CCC(=O)N2C1=O
Computed Properties
- Exact Mass: 196.04844
- Monoisotopic Mass: 196.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.8Ų
- XLogP3: -1.7
Experimental Properties
- Density: 1.56
- Boiling Point: 341.6°C at 760 mmHg
- Flash Point: 164.7°C
- Refractive Index: 1.606
- PSA: 74.76
- LogP: -0.92480
2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone Related Literature
-
1. Back matter
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
5343-01-1 (2,3,7,8-tetrahydropyridazino[1,2-a]pyridazine-1,4,6,9-tetrone) Related Products
- 2228120-69-0(methyl 2-amino-3-cyclobutyl-3-methylbutanoate)
- 2172396-97-1((4-chlorothiophen-3-yl)methanesulfonyl chloride)
- 2137558-81-5(4-(4-Chloro-2-fluorophenyl)-2-(difluoromethyl)pyridine)
- 1804160-48-2(1-Bromo-3-(4-bromo-2-(difluoromethoxy)phenyl)propan-2-one)
- 2172112-19-3(5-(3,5-Dimethylcyclohexyl)-2-methyl-1,3,2lambda5-dioxaphosphinane-2-thione)
- 16578-60-2(2-Nitro-1,3-benzenedimethanol)
- 1217473-52-3((S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride)
- 2404733-73-7(Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate)
- 2228984-59-4(tert-butyl N-3-amino-2-(2-chloro-6-methylpyrimidin-4-yl)propylcarbamate)
- 2639457-86-4(3-3-(trifluoromethyl)phenyl-1,2-thiazole-4-sulfonamide)
Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

atkchemica
Gold Member
CN Supplier
Reagent

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent
